tert-butyl 4-(4-bromothiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Bromination: The thiazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group followed by the attachment of the protected pyridyl group to the brominated thiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring and the pyridyl group can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the thiazole and pyridyl groups.
Deprotection: Formation of the free amine derivative.
Scientific Research Applications
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and the Boc-protected pyridyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-chlorothiazole: Similar structure with a chlorine atom instead of bromine.
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-fluorothiazole: Similar structure with a fluorine atom instead of bromine.
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-iodothiazole: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-4-bromothiazole is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The Boc-protected pyridyl group also provides a versatile handle for further functionalization and derivatization.
Properties
Molecular Formula |
C13H17BrN2O2S |
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Molecular Weight |
345.26 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h4,8H,5-7H2,1-3H3 |
InChI Key |
WZAARWRBJBJWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CS2)Br |
Origin of Product |
United States |
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